molecular formula C21H25N5O B5637132 2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5637132
M. Wt: 363.5 g/mol
InChI Key: JZZMCTTZKYYVLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine and pyrazole derivatives involves condensation reactions, cyclization, and substitutions. Abdelhamid and Gomha (2013) described the synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives through reactions involving sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines and cyano compounds, highlighting the versatility of pyrazole compounds in synthesizing complex heterocyclic structures (Abdelhamid & Gomha, 2013).

Molecular Structure Analysis

The molecular structure of related imidazo[4,5-b]pyridine derivatives has been analyzed through crystallography. For example, Hjouji et al. (2016) discussed the crystal structure of a specific imidazo[4,5-b]pyridine derivative, revealing insights into the molecular orientations, conformations, and intermolecular hydrogen bonding patterns that may be relevant for understanding the structure of 2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Hjouji et al., 2016).

Chemical Reactions and Properties

The compound’s reactivity can be inferred from related research, such as the work by Alcarazo et al. (2005), who explored the versatility of the imidazo[1,5-a]pyridine skeleton in generating new types of stable N-heterocyclic carbenes, suggesting potential reactivity and applications for related structures (Alcarazo et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Some general hazards might include reactivity with other substances, toxicity, and flammability .

Future Directions

The future directions for a compound like this could involve further studies to better understand its properties and potential uses. This could include research into its biological activity, potential applications in medicine or other fields, and ways to improve its synthesis .

properties

IUPAC Name

1-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-14-15(2)24-26(16(14)3)12-10-20(27)25-11-9-18-19(13-25)23-21(22-18)17-7-5-4-6-8-17/h4-8H,9-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZMCTTZKYYVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC(=O)N2CCC3=C(C2)NC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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